molecular formula C13H11ClFNO B1347651 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol CAS No. 329779-41-1

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol

Cat. No.: B1347651
CAS No.: 329779-41-1
M. Wt: 251.68 g/mol
InChI Key: VAENDKVBNUCVBT-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol is a synthetic aromatic compound of interest in biochemical and pharmacological research. Its core research value is linked to the 3-chloro-4-fluorophenyl pharmacophore, a motif recognized for its significant role in inhibiting the enzyme tyrosinase (TYR), which is a key target in studies related to skin pigmentation disorders and neurodegenerative processes like Parkinson's disease . This moiety is strategically incorporated into various chemotypes to enhance binding affinity and inhibitory potency within the enzyme's catalytic site . Researchers value this compound as a building block for exploring structure-activity relationships (SAR), particularly in developing enzyme inhibitors. The molecular framework is related to Schiff base compounds, which are well-known organic structures noted for their diverse applications in medicinal chemistry and materials science, often exhibiting tautomerism and intra-molecular hydrogen bonding that influence their properties . The presence of both phenol and aniline functional groups provides a versatile site for further chemical modification or for studying interactions with biological targets. This product is intended for research applications only, including as a reference standard in enzyme inhibition assays, a synthetic intermediate in organic chemistry, and a candidate for investigating antidiabetic and antioxidant activities in vitro, similar to related halogenated compounds . For your safety, please note that this product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-chloro-4-fluoroanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-11-7-10(5-6-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAENDKVBNUCVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240069
Record name 2-[[(3-Chloro-4-fluorophenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329779-41-1
Record name 2-[[(3-Chloro-4-fluorophenyl)amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329779-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3-Chloro-4-fluorophenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol typically involves the reaction of 3-chloro-4-fluoroaniline with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the amino-methyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H11ClFNOC_{13}H_{11}ClFNO. It is used in scientific research as a building block in organic synthesis and is explored for its potential biological activities, including antimicrobial and anticancer properties. It is also being explored for potential therapeutic applications, particularly in the development of new drugs, and is utilized in the production of specialty chemicals and materials.

Scientific Research Applications

  • Chemistry 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol is employed as a building block in organic synthesis to prepare more complex molecules.
  • Biology This compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties. Studies have explored derivatives of 3-chloro-4-fluorophenyl to identify inhibitors of Agaricus bisporus . The presence of the 3-chloro-4-fluorophenyl fragment can improve inhibition in new chemotypes .
  • Medicine 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol is explored for its potential therapeutic applications, particularly in developing new drugs.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The phenol group can be oxidized to form quinones, using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction The nitro group, if present, can be reduced to an amine, using reducing agents such as sodium borohydride or hydrogen gas with a catalyst.
  • Substitution The aromatic ring can undergo electrophilic substitution reactions, often using reagents like bromine or nitric acid under acidic conditions.

Studies on Derivatives

  • Inhibitors of Tyrosinase Research has explored the use of the 3-chloro-4-fluorophenyl moiety in compounds to inhibit Agaricus bisporus tyrosinase (AbTYR) . Introducing the 3-chloro-4-fluorosubstituent can furnish active compounds . Docking studies have confirmed the role of the 3-chloro-4-fluorophenyl fragment in binding to the AbTYR catalytic pocket . The chlorine atom can stabilize binding to the catalytic cavity through van der Waals interactions .
  • (E)-2-(((3-chloro-4-fluorophenyl)imino)methyl)-5-(diethylamino)phenol Synthesis of (E)-2-(((3-chloro-4-fluorophenyl)imino)methyl)-5-(diethylamino)phenol (H6) has been achieved through the reaction of 4-(diethylamino)salicylaldehyde .

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol, also known as 4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, particularly in cancer research.

Synthesis

The synthesis of 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol typically involves a multi-step process. The compound is synthesized through the following general steps:

  • Formation of the Amino Group : The starting material undergoes chlorination and fluorination to introduce the desired functional groups.
  • Methylation : The amino group is then methylated to form the final product.
  • Purification : The synthesized compound is purified using techniques such as recrystallization or chromatography.

The yield of this synthesis can vary but has been reported at approximately 73% under optimized conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol. It has been evaluated against various cancer cell lines using the National Cancer Institute (NCI) protocols. Notable findings include:

  • Significant Activity Against Cancer Cell Lines : The compound demonstrated strong inhibitory effects on cell lines such as SNB-19 (PGI = 65.12), NCI-H460 (PGI = 55.61), and SNB-75 (PGI = 54.68) at a concentration of 10 µM.
  • Mechanism of Action : The mechanism involves interaction with specific enzymes or receptors, potentially inhibiting their activity and modulating cellular pathways critical for tumor growth.

Enzyme Inhibition

The compound has also shown promise in studies involving enzyme inhibition. Its structural features enhance binding affinity to target proteins, which may lead to improved therapeutic efficacy.

The biological activity of 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to active sites or allosteric sites on enzymes, inhibiting their function and disrupting metabolic pathways.
  • Protein Binding : Its unique functional groups allow for enhanced interactions with proteins, potentially leading to altered biological responses .

Pharmaceutical Chemistry

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol is primarily explored for its applications in pharmaceutical chemistry, particularly in the development of anticancer agents. Its ability to inhibit specific enzymes makes it a valuable candidate for further pharmacological investigation.

Research Studies

The compound is utilized in various research studies focusing on:

  • Proteomics : Understanding protein interactions and functions.
  • Medicinal Chemistry : Developing new therapeutic agents based on its structure and activity profiles .

Case Studies

Several case studies have documented the biological activity of similar compounds with modifications in their structure:

  • Study on Similar Compounds : A related compound showed inhibition of VEGFR-2 kinase with an IC50 value of 1.46 µM, indicating potential in angiogenesis-related therapies .
  • Antibacterial and Antiviral Properties : Other studies have reported antibacterial and antiviral activities associated with compounds sharing structural similarities with 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Condensation of 3-chloro-4-fluoroaniline with a benzaldehyde derivative (e.g., 2-hydroxybenzaldehyde) under acidic or basic conditions.
  • Step 2 : Reduction of the imine intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the aminomethylphenol scaffold.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Characterization : Confirm structure via 1H^1H-NMR (aromatic protons: δ 6.8–7.4 ppm; NH: δ ~4.5 ppm), FT-IR (O–H stretch: ~3300 cm1^{-1}), and LC-MS (m/z calculated for C13_{13}H10_{10}ClFNO: 256.04) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) at 295 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Data processed using SHELXTL (Bruker AXS) or Olex2. Refinement via SHELXL-2018/3 for small-molecule crystallography .
  • Key parameters :
ParameterValue
R factor<0.05 (high-quality)
Data-to-parameter ratio>15:1
Resolution~0.8 Å
  • Example: A related chlorophenyl compound (C18_{18}H13_{13}ClN6_{6}O2_{2}S) achieved R = 0.053 using SHELXL .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodology :

  • Cross-validation : Compare experimental 1H^1H-NMR with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set).
  • Dynamic effects : Use molecular dynamics (MD) simulations to account for solvent or conformational flexibility.
  • Contradiction example : Discrepancies in NH proton shifts may arise from hydrogen bonding in polar solvents (DMSO vs. CDCl3_3) .

Q. What computational strategies predict the biological activity of this compound, particularly in drug discovery?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., kinases, GPCRs).
  • ADMET prediction : SwissADME or pkCSM for bioavailability, logP (~2.5 predicted), and blood-brain barrier permeability.
  • Case study : A structurally similar ChemBridge compound (5461570) showed inhibitory activity in kinase assays .

Q. How to design Structure-Activity Relationship (SAR) studies for analogs of this compound?

  • Methodology :

  • Substituent variation : Modify the phenol ring (e.g., nitro, methyl) or halogen positions (e.g., 2-Cl vs. 4-F) .
  • Biological assays : Test analogs in vitro (e.g., IC50_{50} in cancer cell lines) and compare with computational predictions.
  • Example : A 4-chloro-2-methylphenol analog (purity >97%) exhibited enhanced antimicrobial activity in SAR studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodology :

  • Reaction optimization : Test solvent polarity (DMF vs. THF), temperature (25°C vs. reflux), and catalyst (e.g., ZnCl2_2 for imine formation).
  • Yield comparison :
ConditionYield (%)Purity (HPLC)
NaBH₄ reduction65>95%
H2_2/Pd-C78>98%
  • Root cause : Incomplete reduction or side reactions (e.g., over-reduction) may lower yields .

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